ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvents and catalysts of low toxicity are preferred to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the indole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar synthetic routes and applications.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its biological activities and use in synthesizing other compounds.
Uniqueness
Its combination of functional groups and indole ring system makes it a versatile and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
306957-34-6 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-4-6-11-21-13(3)18(20(23)24-5-2)16-12-17(22)14-9-7-8-10-15(14)19(16)21/h7-10,12,22H,4-6,11H2,1-3H3 |
InChI Key |
HKLPYZIPIVCGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C |
Origin of Product |
United States |
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